molecular formula C10H11NO4 B13569049 6-(2-Nitroethyl)-2,3-dihydrobenzo[b][1,4]dioxine

6-(2-Nitroethyl)-2,3-dihydrobenzo[b][1,4]dioxine

Cat. No.: B13569049
M. Wt: 209.20 g/mol
InChI Key: AMAVWOKDYDTRGR-UHFFFAOYSA-N
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Description

6-(2-Nitroethyl)-2,3-dihydrobenzo[b][1,4]dioxine is an organic compound that belongs to the class of nitroalkenes It features a benzodioxine ring system with a nitroethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Nitroethyl)-2,3-dihydrobenzo[b][1,4]dioxine typically involves a multi-step processThe reaction conditions often require the use of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques, such as column chromatography, to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

6-(2-Nitroethyl)-2,3-dihydrobenzo[b][1,4]dioxine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitrate derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzodioxine derivatives.

Scientific Research Applications

6-(2-Nitroethyl)-2,3-dihydrobenzo[b][1,4]dioxine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(2-Nitroethyl)-2,3-dihydrobenzo[b][1,4]dioxine involves its interaction with molecular targets through its nitro and benzodioxine functional groups. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The benzodioxine ring system can engage in π-π interactions with aromatic residues in proteins, potentially affecting their function.

Comparison with Similar Compounds

Similar Compounds

    2-Nitroethylbenzene: Similar structure but lacks the benzodioxine ring.

    2,3-Dihydrobenzo[b][1,4]dioxine: Lacks the nitroethyl substituent.

    Nitroethylene: A simpler nitroalkene without the benzodioxine ring.

Uniqueness

6-(2-Nitroethyl)-2,3-dihydrobenzo[b][1,4]dioxine is unique due to the combination of the nitroethyl group and the benzodioxine ring system. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

6-(2-nitroethyl)-2,3-dihydro-1,4-benzodioxine

InChI

InChI=1S/C10H11NO4/c12-11(13)4-3-8-1-2-9-10(7-8)15-6-5-14-9/h1-2,7H,3-6H2

InChI Key

AMAVWOKDYDTRGR-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)CC[N+](=O)[O-]

Origin of Product

United States

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